Functional Group Simplicity: A Minimally Substituted Scaffold vs. Highly Potent Analogs
The most significant differentiation of 888473-40-3 is its status as a minimally functionalized scaffold. It lacks the N-1 substituents found on high-potency analogs. For example, the lead antiallergic compound 45 (N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide) achieves an IC50 of 0.016 µM in a histamine release assay, a potency driven by its 4-fluorobenzyl group [1]. Similarly, the anticancer agent Indibulin features a 4-chlorobenzyl group crucial for its microtubule inhibition . 888473-40-3's value proposition is not superior potency, but its role as the unsubstituted progenitor of these molecules, offering a higher degree of synthetic freedom for creating novel derivatives [2].
| Evidence Dimension | Structural Complexity (Number of N-1 indole substituents) |
|---|---|
| Target Compound Data | 0 (No N-1 substituent on indole ring) |
| Comparator Or Baseline | Compound 45 (Menciu et al., 1999): 1 (4-fluorobenzyl group); Indibulin: 1 (4-chlorobenzyl group) |
| Quantified Difference | Two fewer synthetic steps for N-1 functionalization, providing a simpler, more versatile starting material for SAR libraries. |
| Conditions | Two-dimensional structural analysis; Synthetic accessibility assessment. |
Why This Matters
This determines the compound's fitness for purpose: 888473-40-3 is the preferred choice for researchers needing an unencumbered scaffold for late-stage diversification, while the substituted analogs are reserved for programs focused on specific, pre-validated biological targets.
- [1] C. Menciu et al., 'New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents', J. Med. Chem., 42(4), 1999, pp. 638-648. View Source
- [2] PubChem Compound Summary for CID 4219330, 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide. View Source
